

Application Notes and Protocols for Generating PDAT Knockout Mutants in Arabidopsis

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Compound of Interest

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These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of Phospholipid:Diacylglycerol Acyltransferase (**PDAT**) knockout mutants in the model plant *Arabidopsis thaliana*. Understanding the function of **PDAT** is crucial for research in lipid metabolism, stress response, and seed development, with potential applications in biofuel production and crop improvement.

Introduction to PDAT in Arabidopsis

Phospholipid:diacylglycerol acyltransferase (**PDAT**) is a key enzyme in triacylglycerol (TAG) synthesis. Unlike the primary acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT), **PDAT** utilizes an acyl-CoA-independent mechanism, transferring an acyl group from a phospholipid, such as phosphatidylcholine (PC), to diacylglycerol (DAG).^[1] In Arabidopsis, there are two main **PDAT**-encoding genes, **PDAT1** and **PDAT2**.^[2]

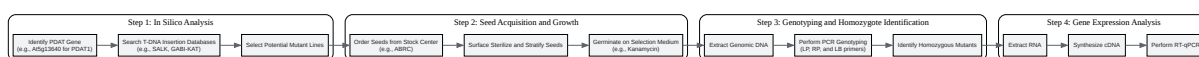
PDAT1 plays a significant, often overlapping, role with DGAT1 in TAG biosynthesis, which is essential for normal pollen and seed development.^{[3][4]} Double mutants of *dgat1* and *pdat1* are often non-viable, highlighting their redundant yet critical functions.^{[3][5]} Furthermore, **PDAT1** is implicated in protecting plant tissues from fatty acid-induced cell death and is involved in the response to temperature stress.^{[2][6][7]} Generating *pdat* knockout mutants is therefore a valuable tool for dissecting these fundamental biological processes.

Methods for Generating PDAT Knockout Mutants

Two primary methods are widely used for generating knockout mutants in Arabidopsis: T-DNA insertional mutagenesis and CRISPR/Cas9-mediated genome editing.

T-DNA Insertional Mutagenesis

This classical forward and reverse genetics approach relies on the random insertion of a T-DNA cassette from *Agrobacterium tumefaciens* into the plant genome.[8] Large collections of T-DNA insertion lines are publicly available, allowing researchers to screen for insertions within the **PDAT** gene.



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Caption: Workflow for identifying and confirming a T-DNA knockout mutant.

- Identify T-DNA Insertion Lines: Use a database like The Arabidopsis Information Resource (TAIR) to find T-DNA insertion lines for the **PDAT** gene of interest (e.g., **PDAT1**, At5g13640). [9]
- Seed Sterilization and Selection:
 - Surface sterilize seeds using 70% ethanol for 1 minute, followed by 5% calcium hypochlorite for 30-40 minutes.[9]
 - Wash the seeds three times with sterile water.[9]
 - Stratify the seeds at 4°C for 3-5 days to promote uniform germination.[9]
 - Plate the seeds on Murashige and Skoog (MS) medium containing a selection agent (e.g., 35 µg/ml kanamycin for SALK lines).[9]

- Genomic DNA Extraction:
 - Collect leaf tissue from surviving seedlings.
 - Extract genomic DNA using a standard plant DNA extraction protocol.
- PCR-based Genotyping:
 - Design three primers: a left genomic primer (LP) and a right genomic primer (RP) flanking the T-DNA insertion site, and a left border primer (LB) specific to the T-DNA sequence.[\[10\]](#)
 - Perform PCR with two primer combinations: LP + RP and RP + LB.
 - Analyze PCR products on an agarose gel. Wild-type plants will show a band with LP + RP. Homozygous mutants will show a band with RP + LB. Heterozygous plants will show both bands.[\[10\]](#)
- Confirmation of Gene Knockout:
 - Extract total RNA from the homozygous mutant and wild-type plants.
 - Perform reverse transcription-quantitative PCR (RT-qPCR) using primers specific to the **PDAT** gene to confirm the absence or significant reduction of gene expression.

CRISPR/Cas9-Mediated Gene Editing

The CRISPR/Cas9 system offers a precise method for creating targeted gene knockouts by inducing double-strand breaks (DSBs) at a specific genomic location, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations.[\[11\]](#)[\[12\]](#)[\[13\]](#)



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Caption: Workflow for generating a CRISPR/Cas9 knockout mutant.

- sgRNA Design:
 - Identify a 20-bp target sequence in an early exon of the **PDAT** gene that is followed by a Protospacer Adjacent Motif (PAM), typically NGG for *Streptococcus pyogenes* Cas9.[\[11\]](#)
 - Use online tools to design and evaluate sgRNAs for on-target efficiency and potential off-target effects.
- Vector Construction:
 - Synthesize oligonucleotides corresponding to the designed sgRNA.
 - Clone the sgRNA into a plant-compatible vector containing the Cas9 nuclease under a suitable promoter (e.g., Ubiquitin10 promoter).[\[14\]](#) A detailed cloning protocol can be found in publications by Schiml et al., 2017.[\[11\]](#)
- Arabidopsis Transformation:
 - Transform the resulting binary vector into *Agrobacterium tumefaciens*.
 - Transform Arabidopsis plants using the floral dip method.[\[15\]](#)
 - Collect T1 seeds and select transformants on a medium containing the appropriate antibiotic or herbicide.
- Screening for Mutations:
 - Extract genomic DNA from T1 transformants.
 - Amplify the genomic region surrounding the sgRNA target site by PCR.
 - Sequence the PCR products to identify insertions or deletions (indels).[\[1\]](#) Alternatively, a restriction fragment length polymorphism (RFLP) assay can be used if the mutation disrupts a restriction site.[\[11\]](#)

- Generation of Stable, Transgene-Free Mutants:
 - Grow the T2 generation from self-pollinated T1 plants that contain the desired mutation.
 - Screen the T2 population for plants that have inherited the mutation but have segregated away the Cas9-containing T-DNA. This can be done by PCR for the Cas9 gene or by lack of resistance to the selection agent.
 - Identify homozygous mutants in the T2 or T3 generation by sequencing.

Phenotypic Analysis of **pdat** Mutants

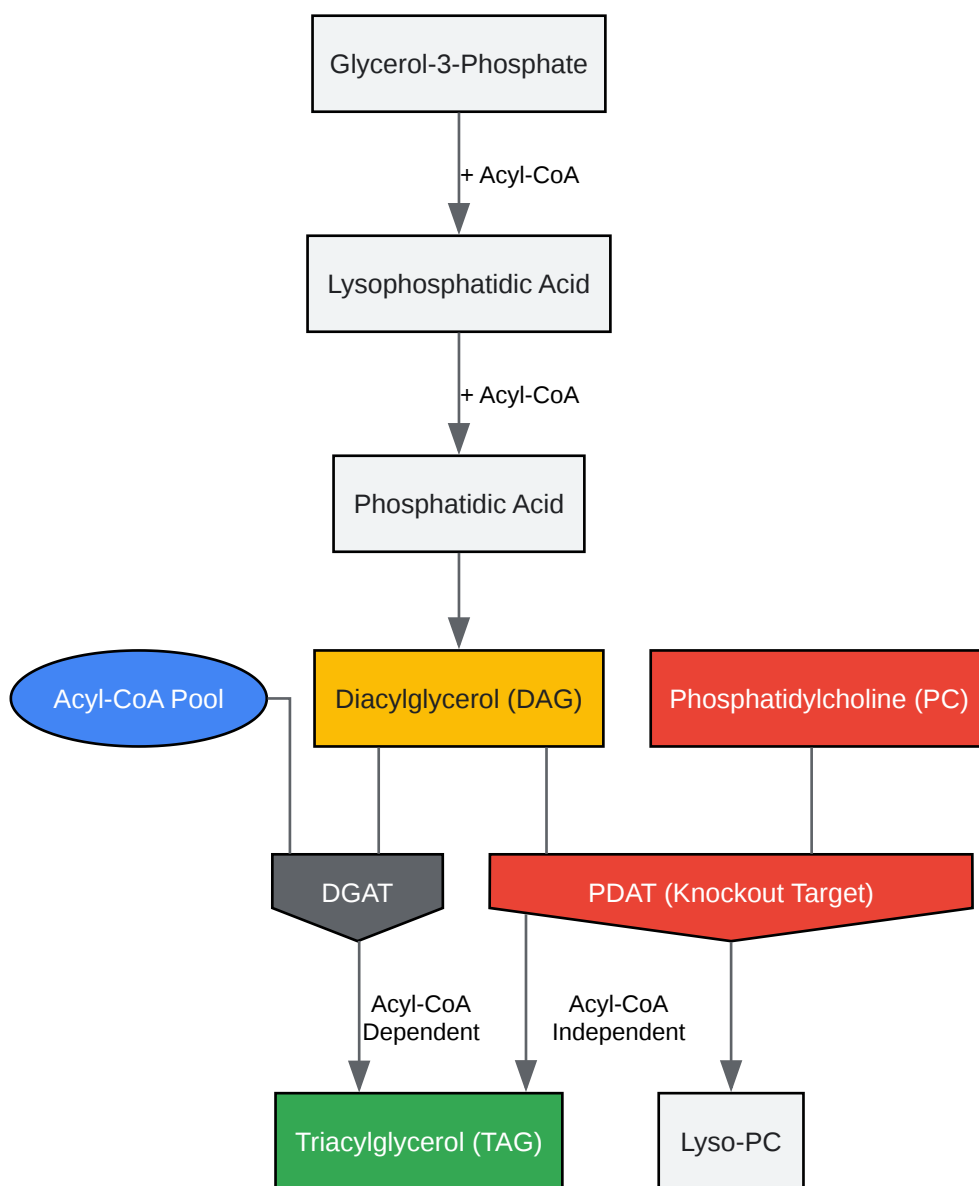
The following table summarizes expected phenotypic outcomes based on published data for **pdat** knockout mutants in Arabidopsis.

| Phenotype | Genotype | Observation | Reference |
|-----------------------------|--|--|--|
| Seed Oil Content | pdat1 | No significant change compared to wild-type. | [3] [5] [16] |
| dgat1 pdat1 (double mutant) | Embryo- or gametophyte-lethal, preventing the formation of viable double homozygous plants. Drastically reduced TAG content when one gene is knocked out and the other is silenced via RNAi. | [3] [5] [16] | |
| Pollen Development | dgat1 pdat1 (double mutant) | Sterile pollen lacking oil bodies. | [5] |
| Temperature Stress | pdat1 | Reduced triacylglycerol (TAG) accumulation under high temperatures. Less TAG accumulation than wild-type after prolonged low-temperature treatment. Compromised basal thermotolerance. | [2] [6] |
| Fatty Acid Composition | pdat1 | No significant changes in overall seed fatty acid composition. | [3] |

| | | | |
|--------------------|--------|---|-----|
| dgat1-1 PDAT1 RNAi | | Altered fatty acid profile in seeds. | [3] |
| Vegetative Growth | pdatt1 | Increased sensitivity to free fatty acid-induced cell death in growing tissues. | [7] |

Signaling Pathway

The generation of **pdatt** knockout mutants directly impacts the triacylglycerol (TAG) biosynthesis pathway.



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Caption: Simplified TAG biosynthesis pathway in Arabidopsis.

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